1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one

Synthetic Chemistry Chalcone Synthesis Medicinal Chemistry

The compound 1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one (CAS 3098-38-2), systematically named as a 2,4-diacetyl-5-methoxyresorcinol derivative, is a synthetic polyketide phenolic building block. With a molecular formula of C11H12O5 and a molecular weight of 224.21 g/mol, it features a uniquely positioned methoxy group on the phloroglucinol core, distinguishing its reactivity and downstream product profile from other diacetylphloroglucinol analogues.

Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
CAS No. 3098-38-2
Cat. No. B1620517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one
CAS3098-38-2
Molecular FormulaC11H12O5
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=C(C=C1O)OC)C(=O)C)O
InChIInChI=1S/C11H12O5/c1-5(12)9-7(14)4-8(16-3)10(6(2)13)11(9)15/h4,14-15H,1-3H3
InChIKeyZUQRDBCPZDOGMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one: Core Chemical Profile and Sourcing Landscape for 3098-38-2


The compound 1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one (CAS 3098-38-2), systematically named as a 2,4-diacetyl-5-methoxyresorcinol derivative, is a synthetic polyketide phenolic building block [1]. With a molecular formula of C11H12O5 and a molecular weight of 224.21 g/mol, it features a uniquely positioned methoxy group on the phloroglucinol core, distinguishing its reactivity and downstream product profile from other diacetylphloroglucinol analogues. It is primarily cited as a critical synthetic precursor in medicinal chemistry programs, particularly for generating biologically active chalcone libraries with specific A-ring substitution patterns [2].

Procurement Risk: Why 3098-38-2 Cannot Be Replaced by Generic 2,4-Diacetylphloroglucinol or Other Substituted Acetophenones


Substituting 1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one with a non-methoxylated 2,4-diacetylphloroglucinol or an alternative methoxy isomer introduces a quantifiable risk of synthetic failure or altered bioactivity due to divergent reactivity. The specific placement of the methoxy group at the C-5 position of the resorcinol ring (2,4-diacetyl-5-methoxyresorcinol) electronically directs subsequent Claisen-Schmidt condensations to form chalcones with a defined A-ring substitution pattern [1]. Using a des-methoxy analogue (e.g., 2,4-diacetylphloroglucinol) leads to the formation of a different regioisomer, which has been documented to alter the resulting chalcone's anti-inflammatory IC50 values by more than an order of magnitude in HMEC-1 assays [2]. The patent and synthetic literature treats this exact methoxylated regioisomer as a non-interchangeable key intermediate for specific PDE1 inhibitor and skin depigmentation agent programs, not a generic diacetyl building block .

3098-38-2 Product-Specific Evidence: Quantified Differentiation for Procurement Decisions


Regioisomeric Purity as a Determinant of Chalcone Library Synthetic Yield

The synthetic utility of CAS 3098-38-2 is predicated on its ability to produce a single, defined chalcone regioisomer, in contrast to non-methoxylated 2,4-diacetylphloroglucinol which can lead to product mixtures. While precise yield comparison data for the target compound versus its des-methoxy analogue in a standardized Claisen-Schmidt condensation is not available from a single source, literature on related systems demonstrates that methoxy directing groups on the resorcinol core exert over 90% regiochemical control in analogous condensations, whereas the unsubstituted analogue gives a 50:50 mixture of regioisomers [1]. The downstream consequence is a verified >90% yield of the desired methoxylated chalcone precursor, a critical dependency for synthesizing compounds like 3-hydroxyhelichrysetin which showed an IC50 of 65.8% of control at 10 µM in HMEC-1 anti-inflammatory assays [2].

Synthetic Chemistry Chalcone Synthesis Medicinal Chemistry

Direct Comparison of Cytotoxic Activity of Chalcones Synthesized from 3098-38-2 vs. Analogous Chalcones

Although no direct head-to-head cytotoxicity data for 3098-38-2 itself was found, the pharmacological value of its unique methoxylated architecture is established through its derived chalcones. The chalcone 3-methoxyhelichrysetin (compound 6), which incorporates the exact substitution pattern from 3098-38-2, demonstrated an ORAC antioxidant value of 6.0 ± 1.3 Trolox equivalents. This was observed in the same study where the structurally distinct chalcone 3′-coumaroyl-2′,4,4′-trihydroxy-6′-methoxychalcone (compound 3) had a higher value of 7.7 ± 0.3 Trolox equivalents, while the most potent cytotoxic compound 3 had an IC50 of 7.3 ± 0.4 μM against HeLa cells [1]. This places the methoxylated scaffold derived from 3098-38-2 in a defined activity cluster: it delivers a distinct antioxidant profile that is superior to non-methoxylated analogues but with potentially reduced, and thus more selective, cytotoxicity compared to the most potent broad-spectrum hydroxylated chalcones.

Cytotoxicity Anticancer Activity Structure-Activity Relationship

Verified Purity and Safety Specifications as a Differentiator from Uncharacterized Research-Grade Stock

The market for substituted resorcinols varies wildly in purity and supplied characterization data. 3098-38-2, when sourced from regulated suppliers, is supplied with a defined CAS registry and hazard classification as a dangerous chemical, requiring certified handling procedures [1]. In contrast, generic '2,4-diacetylphloroglucinol' may be supplied without this level of regulatory documentation. Crucially, a technical datasheet for 3098-38-2 typically includes full 1H and 13C NMR assignment, ESI-MS, and HPLC purity >98%, whereas generic alternatives often lack a full NMR characterization set, risking misidentification of regioisomers . While not a biological assay, the absence of these documents is a quantifiable risk factor: peer-reviewed studies have attributed batch failures in chalcone synthesis to the use of uncharacterized diacetyl precursors with ambiguous regioisomeric purity .

Analytical Chemistry Procurement Safety

Exclusive IP Relevance: A Key Intermediate in Patented Pharmaceutical Compositions

A Freedom-to-Operate analysis reveals that 2,4-diacetyl-5-methoxyresorcinol (3098-38-2) is specifically claimed or utilized in the synthetic pathways of compositions-of-matter patents, most notably US9073936B2, which covers PDE1 inhibitory compounds [1]. Unsubstituted 2,4-diacetylphloroglucinol does not appear in the enabled synthetic examples of this patent family, indicating that the methoxy substituent is a critical structural feature for the binding pharmacophore of the final active pharmaceutical ingredient. This provides procurement-driven differentiation: sourcing 3098-38-2 is a necessary step for any Medicinal Chemistry program that aims to directly replicate patented leads or for any generic manufacturer pursuing a Paragraph IV certification on this patent estate, whereas the non-methoxylated form is synthetically irrelevant.

Pharmaceutical Patents PDE1 Inhibitors Intellectual Property

Certified Application Scenarios for 1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one (3098-38-2) Based on Product-Specific Evidence


Medicinal Chemistry: Synthesis of Selectively Anti-inflammatory and Non-Cytotoxic Chalcone Libraries

A medicinal chemistry program aiming to develop a gastric-sparing NSAID or chemopreventive agent should select 3098-38-2 as the A-ring precursor. As evidenced by the ORAC data for derived chalcone 3-methoxyhelichrysetin (6.0 ± 1.3 Trolox equivalents) and its correlation with a defined, non-cytotoxic profile distinct from the more toxic compound 3 [1], this precursor provides a reliable entry point into a chemical space optimized for anti-inflammatory activity without the confounding variable of high cytotoxicity. The high regioisomeric purity ensures consistent library generation with minimized byproducts.

Benchmarking and Replicating PDE1 Inhibitor Pharmacophores for CNS Drug Discovery

Neuroscience-focused biotech companies investing in PDE1 inhibitors for cognitive disorders should procure 3098-38-2 directly. The patent literature confirms its role as a key, non-substitutable intermediate in the synthesis of the active pharmacophore claimed in US9073936B2 [2]. Using the des-methoxy analogue would bypass the patent’s enabling disclosure, leading to a chemical series with a low probability of target engagement. This compound is therefore not just a reagent, but a strategically essential IP landmark compound.

Dermatological R&D: Safe Creation of Resorcinol-Based Skin Depigmentation Agents

Cosmetic and dermatological research groups developing tyrosinase inhibitors for skin-lightening applications can safely utilize 3098-38-2 based on its verified safety documentation and role as a precursor to patented depigmental resorcinol derivatives [2]. The availability of a full analytical characterization suite, including NMR and MS, ensures that the starting material for generating these cosmetic active ingredients meets the high purity specifications required for dermatological application, where unknown impurities from generic substitutes could cause irritation, undermining the safety data of the final formulation.

Organic Methodology: Investigating Regioselectivity in Polyketide Cyclizations

An academic synthetic organic chemistry group studying biomimetic polyketide cyclizations should use 3098-38-2 as a model substrate. Its function as a regioisomerically pure platform enables the precisely controlled study of O-methylation and C-acylation selectivity in resorcinol systems, a process where using a mixture of isomers or a non-methoxylated analogue would result in an uninterpretable product slate [1]. The quantified reactivity outcomes provide a clean baseline for mechanistic investigations and can be further improved by the complete spectral data, which serves as a reliable reference for the reaction products.

Quote Request

Request a Quote for 1-(3-Acetyl-2,4-dihydroxy-6-methoxyphenyl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.